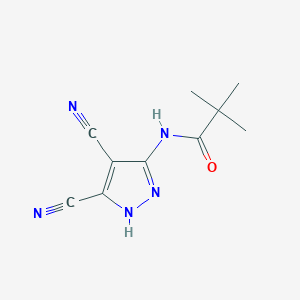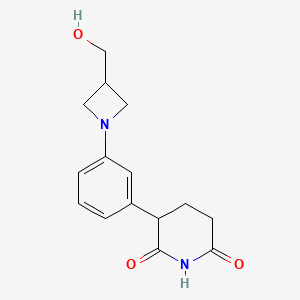
3-(3-(3-(Hydroxymethyl)azetidin-1-yl)phenyl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(3-(Hydroxymethyl)azetidin-1-yl)phenyl)piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a piperidine-2,6-dione core, which is functionalized with a phenyl group substituted with a hydroxymethyl azetidine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-(Hydroxymethyl)azetidin-1-yl)phenyl)piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine-2,6-dione Core: This can be achieved through the cyclization of appropriate diketone precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable phenyl derivative.
Substitution with Hydroxymethyl Azetidine: The final step involves the substitution of the phenyl group with a hydroxymethyl azetidine moiety. This can be accomplished through nucleophilic substitution reactions using azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
化学反应分析
Types of Reactions
3-(3-(3-(Hydroxymethyl)azetidin-1-yl)phenyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl groups in the piperidine-2,6-dione core can be reduced to form hydroxyl derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
3-(3-(3-(Hydroxymethyl)azetidin-1-yl)phenyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-(3-(Hydroxymethyl)azetidin-1-yl)phenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression levels . These actions are mediated through the modulation of gene expression and protein-protein interactions, which can lead to therapeutic effects in diseases like sickle cell disease and β-thalassemia.
相似化合物的比较
Similar Compounds
3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione: Similar structure but with a different substitution pattern on the phenyl group.
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Another piperidine-2,6-dione derivative with different substituents.
Uniqueness
3-(3-(3-(Hydroxymethyl)azetidin-1-yl)phenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C15H18N2O3 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC 名称 |
3-[3-[3-(hydroxymethyl)azetidin-1-yl]phenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H18N2O3/c18-9-10-7-17(8-10)12-3-1-2-11(6-12)13-4-5-14(19)16-15(13)20/h1-3,6,10,13,18H,4-5,7-9H2,(H,16,19,20) |
InChI 键 |
HKOWZPUYBDSILA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1C2=CC(=CC=C2)N3CC(C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


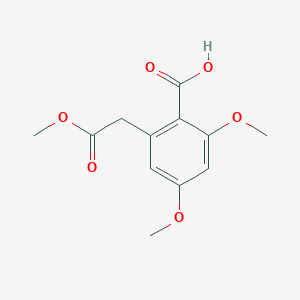
![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)
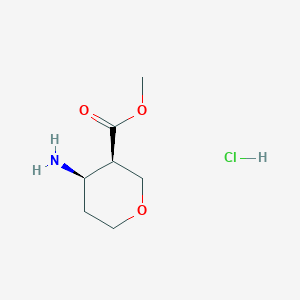
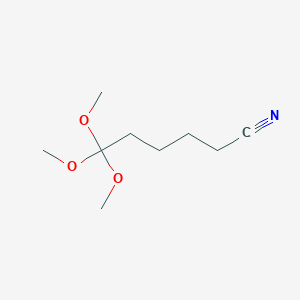

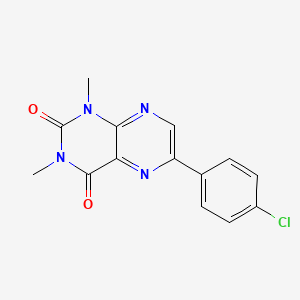
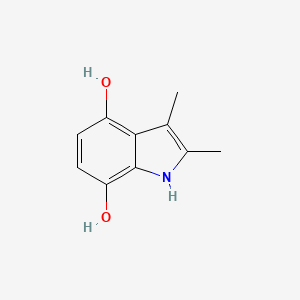

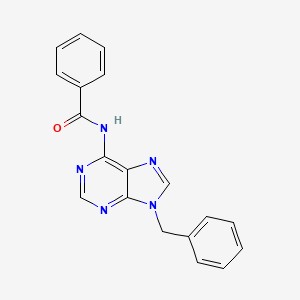
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
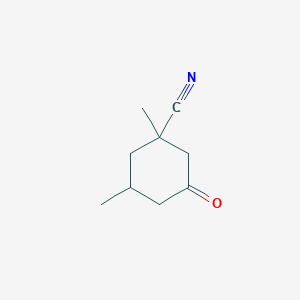
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)

